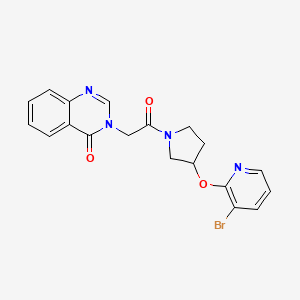

3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSUUFQXMDLZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:

The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.

Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.

Types of Reactions

Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.

Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, nucleophiles such as amines and thiols

Major Products

Oxidation typically yields N-oxide derivatives.

Reduction results in secondary amine derivatives.

Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.

Applications De Recherche Scientifique

This compound has several research applications:

Chemistry: Utilized as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.

Industry: Used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The compound exerts its effects through various mechanisms:

Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.

Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison

6-Chloro-2-(2-(3-bromophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z13) Structure: Features a 3-bromophenoxy group on pyridin-3-yl and methyl groups at positions 3 and 8 of the quinazolinone core. Synthesis: Yield of 48.9% via nucleophilic substitution . Activity: Demonstrated moderate anti-inflammatory activity (edema inhibition: ~30%) .

(S,E)-1-(3-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione (50) Structure: Contains a pyrrolidin-1-yl group linked to a methoxyquinazolin-6-yl core and a fluoropyrimidine subunit. Synthesis: Low yield (17%) due to multi-step purification . Application: Designed as a covalent EGFR inhibitor, highlighting the role of pyrrolidine in target engagement .

2-Amino-6-(3-(methylsulfinyl)phenyl)-3-(6-(trifluoromethyl)pyridin-3-yl)quinazolin-4(3H)-one (47) Structure: Substituted with a trifluoromethylpyridinyl group and sulfinylphenyl moiety. Synthesis: 56% yield via Suzuki coupling; purity >97% . Properties: Enhanced metabolic stability due to the trifluoromethyl group .

6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one (1O0) Structure: Includes a trifluoromethylphenoxy group and fluorobenzyl substitution. Properties: High aromaticity and halogen content, suggesting strong target binding .

Comparative Analysis Table

Mechanistic and Functional Insights

- Halogen Effects : Bromine in the target compound and z13 may enhance hydrophobic interactions in binding pockets, whereas trifluoromethyl groups (e.g., in 47 and 1O0) improve metabolic stability and electron-withdrawing effects .

- Synthetic Challenges : Low yields in compounds like 50 highlight the difficulty of multi-step syntheses involving sensitive functional groups (e.g., fluoropyrimidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.